molecular formula C24H22ClN5O2S2 B12155333 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155333
M. Wt: 512.0 g/mol
InChI Key: DPCYLXZOBBDARM-RGEXLXHISA-N
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Description

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a 2-chlorobenzylamine with carbon disulfide and a suitable base to form the thiazolidinone intermediate.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or equivalent reagent under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidinone core, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations would be fine-tuned.

    Scale-Up Techniques: Batch or continuous flow processes might be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

Medically, this compound shows potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrido[1,2-a]pyrimidinone core are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other thiazolidinone derivatives and pyrido[1,2-a]pyrimidinone compounds.

Uniqueness

    Structural Uniqueness: The combination of a thiazolidinone ring with a pyrido[1,2-a]pyrimidinone core and a piperazine moiety is unique, providing a distinct set of chemical and biological properties.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, setting it apart from simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H22ClN5O2S2

Molecular Weight

512.0 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN5O2S2/c1-27-10-12-28(13-11-27)21-17(22(31)29-9-5-4-8-20(29)26-21)14-19-23(32)30(24(33)34-19)15-16-6-2-3-7-18(16)25/h2-9,14H,10-13,15H2,1H3/b19-14-

InChI Key

DPCYLXZOBBDARM-RGEXLXHISA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Origin of Product

United States

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